

An In-depth Technical Guide to the pG106 Backbone

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For researchers, scientists, and drug development professionals working with anaerobic bacteria, particularly Porphyromonas and Bacteroides species, the **pG106** shuttle vector and its derivatives are indispensable tools for genetic manipulation. This guide provides a comprehensive overview of the **pG106** backbone, its core features, experimental protocols for its use, and visualizations of key workflows.

Core Features of the pG106 Vector Family

The **pG106** series of shuttle vectors are designed for replication and gene expression in both Escherichia coli and bacteria of the Porphyromonas and Bacteroides genera.[1][2] These vectors are built upon the backbones of pUC19 and pYH420, a cryptic plasmid originally isolated from Porphyromonas asaccharolytica.[1] This construction allows for the convenient use of E. coli for cloning and plasmid propagation before introduction into the target anaerobic host.

Quantitative data for common **pG106** variants are summarized in the table below for easy comparison. The primary publication by Jones et al. (2020) describes the construction and characterization of **pG106** and pG108, while Addgene provides information on commercially available variants like **pG106**-KA and **pG106**K.[1][3][4] The discrepancy in backbone size likely reflects the specific combination of elements in each variant.

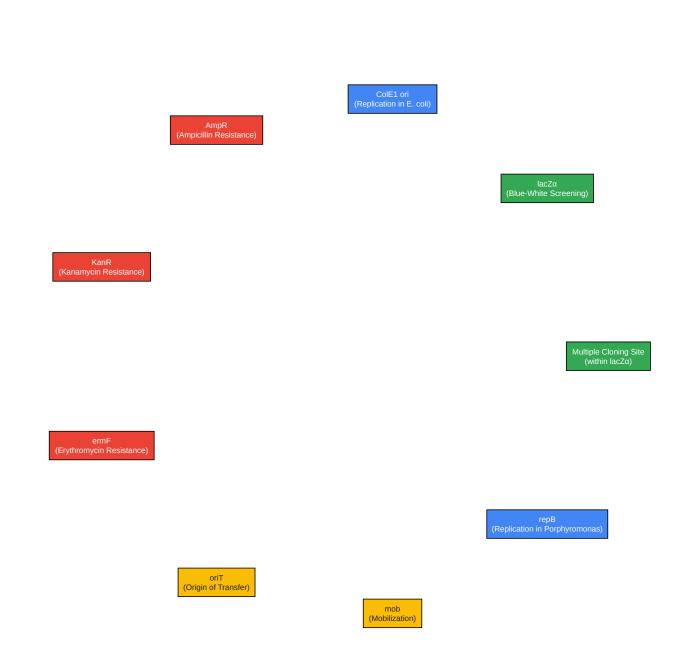


Feature	pG106-KA	pG106K	pG106 (NovoPro)
Backbone Size (bp)	12,948[3]	Not Specified	9,278
Vector Type	Bacterial Expression; Shuttle vector[3]	Shuttle vector	Not Specified
Backbone Components	pUC19 and pYH420[3]	pUC19 and pYH420[4]	Not Specified
Bacterial Resistance	Ampicillin, Kanamycin, Erythromycin, Clindamycin[3]	Kanamycin, Erythromycin (ErmF marker)[4]	Erythromycin (ermF)
Growth Strain (E. coli)	NEB Stable[3]	DH5alpha[4]	Not Specified
Copy Number	Low Copy[3][4]	Low Copy[4]	Not Specified
Key Genetic Elements	ErmF, ErmAM, Kan, Amp selection markers[3]	ErmF, Kan selection marker[4]	repB, mob, ermF, oriT, ColE1 ori

Key Genetic Elements of the pG106 Backbone

The functionality of the **pG106** vector is derived from its key genetic elements. A diagram of the **pG106** backbone is presented below, illustrating the arrangement of these components.





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Caption: Genetic map of the **pG106** shuttle vector backbone.



Experimental Protocols

Detailed methodologies for the use of **pG106** in Porphyromonas gingivalis and Bacteroides thetaiotaomicron are described by Jones et al. (2020).[1]

Plasmid Isolation from Porphyromonas and Bacteroides

Due to the high nuclease activity in many black-pigmented anaerobes, a robust plasmid isolation protocol is crucial. The Promega Wizard Plus SV Minipreps DNA Purification System is recommended for its ability to effectively neutralize DNases and preserve plasmid DNA.[1] The manufacturer's protocol for spin columns should be followed.

Electroporation of P. gingivalis and B. thetaiotaomicron

A generalized workflow for the electroporation of **pG106** into P. gingivalis and B. thetaiotaomicron is outlined below. This protocol is adapted from Smith (1995) and Jones et al. (2020).[1]



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Caption: Workflow for electroporation of **pG106** into anaerobic bacteria.

Applications in Research

The **pG106** shuttle vector and its derivatives have been successfully used for several molecular cloning applications in P. gingivalis and B. thetaiotaomicron.[1]

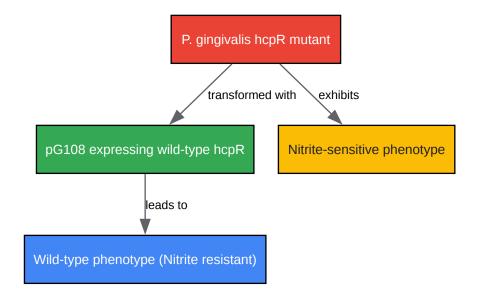
Complementation Studies

The pG108 vector, a derivative of **pG106**, was used to complement an hcpR mutant strain of P. gingivalis. The mutant strain exhibited a nitrite-sensitive phenotype, which was rescued by the



expression of wild-type HcpR from the pG108 vector.[1] This demonstrates the utility of the **pG106** backbone for functional complementation assays.

The logical relationship of this complementation experiment is depicted below.



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Caption: Logical flow of the hcpR complementation study.

Gene Expression Studies

The **pG106** backbone is also suitable for gene expression studies. In one such application, the ahpC promoter was cloned into the pG108 vector to drive the expression of a green fluorescent reporter gene (P-glow BS2) in B. thetaiotaomicron.[1] This allowed for the monitoring of gene expression from the ahpC promoter.

This guide provides a foundational understanding of the **pG106** backbone for researchers venturing into the genetic manipulation of Porphyromonas and Bacteroides. The versatility of this shuttle vector system opens up numerous possibilities for studying gene function, regulation, and pathogenesis in these important anaerobic bacteria.

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References

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